molecular formula C32H41N3O15 B15339806 Thalidomide-O-PEG6-NHS ester

Thalidomide-O-PEG6-NHS ester

Cat. No.: B15339806
M. Wt: 707.7 g/mol
InChI Key: SYYCKSQHCKPARG-UHFFFAOYSA-N
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Description

Thalidomide-O-PEG6-NHS ester is a synthesized E3 ligase ligand-linker conjugate designed for the construction of PROteolysis TArgeting Chimeras (PROTACs) . This compound incorporates a Thalidomide-based ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected via a flexible hexa-ethylene glycol (PEG6) linker to an N-hydroxysuccinimide (NHS) ester terminal group . The NHS ester is highly reactive towards primary amines, allowing for efficient conjugation to target proteins or molecules of interest. The PEG6 spacer enhances solubility and provides favorable steric flexibility, which can be critical for the formation of the productive ternary complex in the PROTAC mechanism . PROTACs are a revolutionary technology in chemical biology and drug discovery that facilitate the targeted degradation of disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system . This reagent enables researchers to develop degraders for a wide range of targets, including those previously considered "undruggable." It is essential to follow safe laboratory practices, as thalidomide and its derivatives are known to have serious teratogenic effects . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. For optimal stability, the product should be stored at -20°C and protected from light and moisture .

Properties

Molecular Formula

C32H41N3O15

Molecular Weight

707.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C32H41N3O15/c36-25-5-4-23(30(40)33-25)34-31(41)22-2-1-3-24(29(22)32(34)42)49-21-20-48-19-18-47-17-16-46-15-14-45-13-12-44-11-10-43-9-8-28(39)50-35-26(37)6-7-27(35)38/h1-3,23H,4-21H2,(H,33,36,40)

InChI Key

SYYCKSQHCKPARG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O

Origin of Product

United States

Mechanistic Basis of Cereblon E3 Ligase Recruitment in Targeted Protein Degradation

Reprogramming of CRBN E3 Ligase Activity

The binding of a thalidomide-based molecule to CRBN fundamentally alters the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex. rsc.orgguidetopharmacology.org This reprogramming of enzymatic activity is the cornerstone of the therapeutic effects of these compounds.

In the absence of a ligand, CRL4^CRBN^ targets a set of endogenous substrates for degradation. guidetopharmacology.org However, the binding of a molecule like thalidomide (B1683933) creates a novel protein-protein interaction surface on CRBN. biorxiv.org This new surface is capable of binding to proteins, known as neosubstrates, that would not normally be recognized by the E3 ligase. rsc.orgdigitellinc.com

The recruitment of neosubstrates is a highly specific process, with different thalidomide derivatives inducing the degradation of distinct sets of proteins. acs.org For example, the well-characterized neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3) are recruited to the CRL4^CRBN^ complex in the presence of lenalidomide (B1683929) and pomalidomide (B1683931), leading to their ubiquitination and subsequent degradation. guidetopharmacology.orgfrontiersin.org The recognition of neosubstrates often involves a specific structural motif, such as a β-hairpin containing a key glycine (B1666218) residue, on the target protein that fits into the newly formed binding pocket on the CRBN-ligand complex. rsc.org

Table 2: Examples of Neosubstrates Recruited by CRBN Ligands
CRBN LigandNeosubstrateTherapeutic RelevanceReference
LenalidomideIkaros (IKZF1), Aiolos (IKZF3)Multiple Myeloma guidetopharmacology.orgfrontiersin.org
PomalidomideIkaros (IKZF1), Aiolos (IKZF3)Multiple Myeloma guidetopharmacology.orgfrontiersin.org
CC-885GSPT1Acute Myeloid Leukemia nih.govyoutube.com

Cereblon functions as the substrate receptor within the larger CRL4^CRBN^ E3 ubiquitin ligase complex. rsc.orgnih.gov This complex is composed of several key proteins: Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1, also known as RBX1). guidetopharmacology.orgnih.gov DDB1 acts as an adaptor protein, linking CRBN to the CUL4 scaffold. nih.gov

Once the neosubstrate is recruited to the CRBN-ligand complex, the entire CRL4^CRBN^ machinery is brought into proximity. This positioning facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the neosubstrate, marking it for degradation. nih.gov The efficient assembly and function of this complex are essential for the downstream ubiquitination cascade. guidetopharmacology.org

Ubiquitination Cascade Initiation

The recruitment of the neosubstrate to the CRL4^CRBN^ complex is the initiating event for the ubiquitination cascade. nih.gov This cascade is a multi-step enzymatic process that ultimately leads to the covalent attachment of a chain of ubiquitin molecules to the target protein. nih.govnih.gov

The process begins with the activation of ubiquitin by a ubiquitin-activating enzyme (E1), which is then transferred to a ubiquitin-conjugating enzyme (E2). nih.gov The E3 ligase, in this case, CRL4^CRBN^, then facilitates the transfer of ubiquitin from the E2 enzyme to a specific lysine (B10760008) residue on the neosubstrate. nih.govyoutube.com This process can be repeated multiple times to form a polyubiquitin (B1169507) chain, which serves as a recognition signal for the 26S proteasome. youtube.com The proteasome then degrades the tagged neosubstrate into smaller peptides, effectively eliminating it from the cell. nih.gov

Transfer of Ubiquitin from E2 to the Target Protein

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to the target protein. nih.govyoutube.com The ubiquitination process itself is a multi-step enzymatic cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes. nih.govnih.govyoutube.comthermofisher.com The E1 enzyme first activates ubiquitin in an ATP-dependent manner. youtube.comthermofisher.com The activated ubiquitin is then transferred to an E2 enzyme. youtube.com

The PROTAC-induced proximity between the E3 ligase (CRBN) and the POI brings the ubiquitin-loaded E2 enzyme into close range of the target. researchgate.netnih.gov This proximity allows the E3 ligase to catalyze the transfer of ubiquitin from the E2 enzyme to a lysine residue on the surface of the target protein. nih.govyoutube.com While many E2 enzymes exist, studies have identified UBE2G1 and UBE2D3 as being particularly important for the K48-linked polyubiquitination of CRL4CRBN neomorphic substrates. elifesciences.org Interestingly, these two E2 enzymes can act cooperatively in a sequential manner to promote efficient polyubiquitination. elifesciences.orgelifesciences.org It has also been proposed that direct recruitment of E2 enzymes could be an alternative strategy for targeted protein degradation, potentially offering a broader substrate scope and a way to overcome resistance mechanisms associated with E3 ligase substrate receptors. nih.govacs.orgresearchgate.net

Formation of Polyubiquitin Chains

A single ubiquitin tag (monoubiquitination) is often not a strong enough signal for proteasomal degradation. youtube.compnas.org Instead, the formation of a polyubiquitin chain is typically required. nih.govnih.govthermofisher.comnih.gov This chain is assembled through the sequential addition of ubiquitin molecules to one another. nih.gov The process is iterative, with the E1-E2-E3 enzymatic machinery repeatedly adding ubiquitin moieties. nih.gov

The topology of the polyubiquitin chain is critical in determining the fate of the tagged protein. nih.gov Ubiquitin itself has seven lysine residues (K6, K11, K27, K29, K33, K48, and K63) and an N-terminus that can serve as attachment points for subsequent ubiquitin molecules, allowing for the formation of various chain linkages. nih.govnih.govnih.gov K48-linked polyubiquitin chains are the canonical signal for proteasomal degradation. nih.govresearchgate.netnih.govcam.ac.uk However, other linkages, including K11 and K63, have also been implicated in targeting proteins to the proteasome. nih.gov The formation of these chains on the target protein acts as a molecular beacon, flagging it for recognition and destruction by the proteasome. nih.govthermofisher.com

Proteasomal Degradation Pathway Utilization

Following polyubiquitination, the tagged protein is directed to the 26S proteasome for degradation. nih.govnih.govthermofisher.comresearchgate.net This large, multi-subunit protease complex is the primary engine of non-lysosomal protein degradation in eukaryotic cells. researchgate.netresearchgate.net

Recognition of Ubiquitinated Substrates by the 26S Proteasome

The 26S proteasome does not indiscriminately degrade proteins; it specifically recognizes those marked with a polyubiquitin chain. researchgate.netresearchgate.netnih.gov The 19S regulatory particle of the proteasome contains several ubiquitin receptor subunits, including Rpn1, Rpn10, and Rpn13, that are responsible for binding to the polyubiquitin chains on the substrate. nih.govresearchgate.netoup.com This initial binding is a crucial step in committing the protein to degradation. nih.gov

In addition to the polyubiquitin tag, a disordered or unstructured region within the target protein is often necessary for its engagement with the proteasome. researchgate.netresearchgate.netoup.comnih.gov This disordered segment can act as an initiation site for the proteasome's ATPases to grab onto and begin the process of unfolding and translocating the substrate into the 20S catalytic core of the proteasome. researchgate.netnih.gov The recognition process is a tightly regulated, multi-step affair involving initial, reversible binding followed by a commitment step that requires ATP hydrolysis. nih.gov

Catalytic Nature and Recycling of PROTAC Molecules

A key advantage of PROTACs over traditional inhibitors is their catalytic mode of action. nih.govmdpi.comportlandpress.comnih.govjanusdrugdiscovery.comnih.govyoutube.com Unlike inhibitors that operate on a "one-to-one" stoichiometric basis with their target, a single PROTAC molecule can induce the degradation of multiple target protein molecules. nih.govnih.gov This is because after the polyubiquitinated target protein is handed off to the proteasome, the PROTAC is released from the ternary complex and is free to engage another target protein and E3 ligase, thereby initiating another round of degradation. researchgate.netportlandpress.comarxiv.orgyoutube.com

This catalytic activity, often referred to as an "event-driven" mechanism, allows PROTACs to be effective at sub-stoichiometric concentrations. portlandpress.comjanusdrugdiscovery.com This can translate to lower therapeutic doses, potentially reducing off-target effects and widening the therapeutic window. nih.govmdpi.com The ability of PROTACs to be recycled makes them highly efficient and potent agents for targeted protein degradation. mdpi.comportlandpress.comnih.govjanusdrugdiscovery.com

Design Principles for Proteolysis Targeting Chimeras Protacs Utilizing Thalidomide O Peg6 Nhs Ester

Optimization of Linker Length and Composition

The polyethylene (B3416737) glycol (PEG) spacer, a key feature of Thalidomide-O-PEG6-NHS ester, significantly impacts the formation of the crucial ternary complex between the target protein, the PROTAC, and the E3 ligase. broadpharm.com The length of the linker is a critical parameter that must be optimized for each specific target and E3 ligase pair. broadpharm.comexplorationpub.com A linker that is too short may lead to steric clashes, preventing the simultaneous binding of both proteins, while an overly long linker may not effectively bring the two proteins into the close proximity required for ubiquitination. explorationpub.com The orientation of the E3 ligase relative to the target protein, dictated by the linker, is a key determinant in the formation of a productive ternary complex. nih.gov Studies have shown that even subtle changes in linker length can have a dramatic effect on degradation efficiency, highlighting the need for empirical optimization. nih.gov For instance, in the development of ERα-targeting PROTACs, a 16-atom PEG linker was found to be significantly more potent than a 12-atom linker, despite similar binding affinities. explorationpub.com Conversely, for homo-PROTACs designed to degrade CRBN, a shorter 8-atom PEG linker was optimal. explorationpub.com

The flexibility and hydrophilicity of the linker, properties inherent to the PEG chain in this compound, are crucial for PROTAC function. broadpharm.comacs.org Flexible linkers, such as those based on PEG, can allow for the necessary conformational adjustments to facilitate the formation of a stable ternary complex. precisepeg.com The hydrophilicity imparted by the PEG component can improve the aqueous solubility of the PROTAC, which is beneficial for its compatibility with physiological environments. precisepeg.comaxispharm.com However, an excessively hydrophilic linker can increase the polar surface area, potentially reducing cell permeability. Conversely, while hydrophobic linkers might improve cell penetration, they can also lead to lower aqueous solubility. acs.orgaxispharm.com The balance between hydrophilicity and hydrophobicity is therefore a key consideration in linker design to achieve optimal cell permeability and bioavailability. Molecular dynamics simulations have revealed that the conformational behavior of PROTACs is environment-dependent, with hydrophobic collapse around the linker in aqueous environments leading to folded and less polar conformations that can facilitate cell permeability. acs.org

Positional Scanning and Exit Vector Considerations

The attachment point of the linker to both the POI ligand and the E3 ligase ligand, known as the exit vector, is a critical parameter in PROTAC design. nih.gov The selection of an appropriate exit vector is crucial to maintain the binding affinity of the ligands for their respective proteins. Positional scanning, a systematic process of varying the linker attachment point, is often employed to identify the optimal connection site that allows for the formation of a stable and productive ternary complex. nih.gov Computational tools, such as exit vector plotting (EVP), can be used to analyze the spatial geometry of ligand derivatives and guide the selection of suitable attachment points. researchgate.net The modular nature of this compound, with its reactive NHS ester group, facilitates the exploration of different exit vectors on a POI ligand. broadpharm.combpsbioscience.com

Development of PROTAC Libraries for Chemical Biology Screening

The empirical nature of PROTAC optimization often necessitates the synthesis and screening of libraries of related compounds. sigmaaldrich.com Reagents like this compound are invaluable for the rapid and efficient generation of such libraries. ruixibiotech.combroadpharm.com By providing a pre-functionalized E3 ligase ligand-linker conjugate, it streamlines the synthetic process, allowing researchers to focus on varying the POI ligand. sigmaaldrich.com These libraries can be designed to explore a range of parameters, including different POI ligands, linker lengths, and attachment points. nih.gov Phenotypic screening of these libraries can lead to the discovery of novel protein degraders and provide valuable structure-activity relationship (SAR) data to guide further optimization. researchgate.net

Rational Design Strategies for Enhanced Degradation Efficacy

While empirical screening is a powerful tool, rational design strategies are increasingly being employed to enhance the degradation efficacy of PROTACs. These strategies often involve computational modeling to predict the structure and stability of the ternary complex. nih.govresearchgate.net Understanding the protein-protein interactions within the ternary complex can provide insights into how to optimize the linker to promote favorable contacts. nih.gov For example, designing linkers that induce positive cooperativity, where the formation of the ternary complex is favored over the individual binary complexes, can lead to more potent degraders. youtube.com Furthermore, the development of novel thalidomide (B1683933) analogs and other CRBN ligands continues to expand the toolkit for creating more selective and potent PROTACs. nih.gov The ultimate goal of these rational design approaches is to move beyond trial-and-error and develop a more predictive framework for designing highly effective PROTACs. explorationpub.com

Research Methodologies and in Vitro Applications

Biochemical and Biophysical Characterization of PROTAC-Target Interactions

The initial characterization of a PROTAC involves a quantitative assessment of its binding affinities for both the target protein and the E3 ligase, as well as its ability to bring these two proteins together in a ternary complex.

Bio-layer interferometry (BLI) is a label-free optical technique used to measure real-time biomolecular interactions. researchgate.net This method is instrumental in determining the binding kinetics and affinity (expressed as the dissociation constant, Kd) of the PROTAC for its two target proteins independently.

In a typical BLI experiment, a biotinylated version of the target protein or the CRBN E3 ligase complex is immobilized on a streptavidin-coated biosensor tip. The tip is then dipped into solutions containing varying concentrations of the PROTAC. The binding of the PROTAC to the immobilized protein causes a change in the interference pattern of light reflected from the sensor surface, which is recorded in real-time. By analyzing these binding and dissociation curves, key kinetic parameters such as the association rate (kon) and dissociation rate (koff) are determined, and the Kd is calculated (Kd = koff/kon).

These binary binding assays are crucial for confirming that the conjugation of the target ligand and the thalidomide (B1683933) moiety via the PEG6-NHS ester linker does not significantly impair their individual binding affinities. For instance, studies on various PROTACs have shown that linker length and composition can influence binding; a linker that is too short may cause steric hindrance, reducing binding affinity. explorationpub.com

Table 1: Illustrative Binary Binding Affinity Data for a Hypothetical PROTAC This table presents example data to illustrate typical results from BLI assays. Actual values would be determined experimentally for each specific PROTAC.

Analyte Immobilized Ligand Kd (nM) kon (1/Ms) koff (1/s)
PROTAC-X Target Protein 50 1.2 x 10⁵ 6.0 x 10⁻³

The central mechanism of a PROTAC is its ability to induce a ternary complex between the target protein and the E3 ligase. The formation and stability of this complex are critical for subsequent protein degradation. researchgate.netnih.gov Several biophysical methods are used to characterize this event, with proximity-based assays like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) being particularly common. nih.govnih.gov

The AlphaLISA assay utilizes donor and acceptor beads that, when brought into close proximity, generate a chemiluminescent signal. To measure ternary complex formation, the target protein and the E3 ligase are tagged with different epitopes (e.g., GST and HIS tags). Anti-GST acceptor beads and anti-HIS donor beads are added along with the PROTAC. If the PROTAC successfully bridges the two proteins, the beads are brought close enough to generate a signal.

A key characteristic observed in these assays is the "hook effect," where the signal decreases at very high PROTAC concentrations. revvity.com This occurs because an excess of the PROTAC leads to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex, highlighting the importance of optimizing PROTAC concentration. eventscribe.net The resulting bell-shaped curve provides a semi-quantitative measure of the PROTAC's ability to form the ternary complex, with parameters like the maximal signal (TCmax) and the concentration at which half-maximal formation occurs (TC50) being determined.

Table 2: Example Ternary Complex Formation Data for PROTAC dBET6 Data adapted from studies on the well-characterized PROTAC dBET6, which links a JQ1 derivative to thalidomide, illustrating typical assay outputs.

Parameter Value Description
TC50 ~100 nM Concentration for half-maximal ternary complex formation.

Cellular Assays for Targeted Protein Degradation Evaluation

While biochemical assays confirm the molecular interactions, cellular assays are required to demonstrate that the PROTAC is effective in a biological environment. These assays measure the downstream consequences of ternary complex formation: ubiquitination and proteasomal degradation of the target protein.

Western blotting is the most common method to directly measure the amount of a target protein in cells following treatment with a PROTAC. biorxiv.orgyoutube.com Cells are treated with varying concentrations of the PROTAC for a specific duration (e.g., 24 hours). The cells are then lysed, and the total protein is separated by gel electrophoresis, transferred to a membrane, and probed with an antibody specific to the target protein.

The intensity of the band corresponding to the target protein is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading in each lane. This allows for the determination of key degradation parameters:

DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.

Dₘₐₓ: The maximum percentage of protein degradation achieved.

These values are critical for assessing the potency and efficacy of the PROTAC. For example, a potent PROTAC will have a low nanomolar DC₅₀ value and a Dₘₐₓ greater than 90%.

To confirm that protein degradation is occurring via the ubiquitin-proteasome system as intended, cellular ubiquitination assays are performed. These assays aim to detect the poly-ubiquitin chains that are attached to the target protein upon recruitment of the CRBN E3 ligase.

A common approach involves treating cells with the PROTAC in the presence of a proteasome inhibitor (e.g., MG132). The inhibitor blocks the degradation of ubiquitinated proteins, allowing them to accumulate. The target protein is then immunoprecipitated from the cell lysate using a specific antibody. The resulting protein sample is analyzed by Western blot, probing with an antibody against ubiquitin. An increase in high-molecular-weight smears or distinct bands above the target protein's size indicates successful, PROTAC-induced ubiquitination. researchgate.net

Proximity-dependent biotinylation techniques, such as BioID, TurboID, or the more recent AirID, offer a powerful way to confirm the PROTAC-induced interaction between the target protein and the E3 ligase within living cells. nih.govnih.govresearchgate.net

In this approach, a promiscuous biotin (B1667282) ligase (e.g., AirID) is fused to the E3 ligase component, CRBN. researchgate.net When cells expressing this AirID-CRBN fusion are treated with a PROTAC and supplemental biotin, the AirID enzyme will biotinylate any proteins that are brought into its immediate vicinity. If the PROTAC successfully forms a ternary complex, the target protein will be biotinylated.

Applications as Research Probes and Chemical Tools

Thalidomide-O-PEG6-NHS ester has emerged as a versatile chemical tool in biomedical research, primarily enabling the targeted degradation of specific proteins within a cellular context. Its unique trifunctional structure, comprising a Cereblon (CRBN) E3 ligase-binding moiety (the thalidomide derivative), a hexaethylene glycol (PEG6) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester, allows for its application in a variety of advanced research methodologies. This compound is a key building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of a target protein through the ubiquitin-proteasome system.

Facilitating Protein Knockdown for Functional Studies

The principal application of this compound is in the construction of PROTACs to achieve targeted protein knockdown. By linking this compound to a ligand that specifically binds to a protein of interest (POI), researchers can create a molecule that brings the POI into close proximity with the CRBN E3 ubiquitin ligase complex. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

This method of protein knockdown offers several advantages for functional studies over traditional genetic techniques like CRISPR-Cas9 or RNA interference (RNAi). PROTAC-mediated degradation is typically rapid and can be controlled by the concentration of the PROTAC molecule. Furthermore, it acts at the protein level, allowing for the study of protein function without altering the corresponding gene or mRNA, thus avoiding potential confounding effects from genetic compensation or off-target effects at the nucleic acid level. The degradation of the target protein can lead to a more profound and immediate phenotype compared to methods that block synthesis.

Investigating Cellular Pathways Regulated by Target Proteins

By enabling the specific and acute degradation of a target protein, PROTACs synthesized using this compound serve as powerful tools for dissecting complex cellular pathways. The rapid removal of a key protein allows researchers to observe the immediate downstream consequences, helping to elucidate its role in various signaling cascades and cellular processes.

For instance, if a target protein is a suspected kinase in a signaling pathway, its degradation via a custom PROTAC can provide more definitive evidence of its function than a small molecule inhibitor, which might have off-target effects on other kinases. By observing the changes in the phosphorylation state of downstream substrates after the target kinase is degraded, researchers can confirm the kinase's position and function within the pathway. This approach is valuable for validating drug targets and understanding the intricate networks that govern cellular behavior in both healthy and diseased states.

Utility in Drug Discovery Research Beyond Occupancy-Based Inhibition

This compound is instrumental in advancing drug discovery beyond the traditional paradigm of occupancy-based inhibition. axispharm.com Conventional drugs, such as enzyme inhibitors, typically need to bind to the active site of a target protein with high affinity and occupy it to elicit a therapeutic effect. In contrast, PROTACs created with this linker act catalytically, where a single PROTAC molecule can induce the degradation of multiple target protein molecules. bpsbioscience.com

This catalytic mode of action means that PROTACs can be effective at lower concentrations than traditional inhibitors, potentially reducing off-target toxicities. bpsbioscience.com Moreover, this degradation-based approach can target proteins that have been historically considered "undruggable," such as scaffolding proteins or those lacking a well-defined active site for inhibitor binding. bpsbioscience.com As long as a ligand can be developed that binds to the target protein, even with moderate affinity, it can be incorporated into a PROTAC using this compound to induce its degradation. This significantly expands the range of potential therapeutic targets. bpsbioscience.com

FeatureOccupancy-Based InhibitionPROTAC-Mediated Degradation
Mechanism Blocks protein active siteInduces protein degradation
Stoichiometry 1:1 (drug to protein)Catalytic (sub-stoichiometric)
Target Scope "Druggable" proteins with active sitesPotentially any protein with a binding ligand
Effect Inhibition of protein functionRemoval of entire protein

Conjugation to Biomolecules for Specialized Research Applications (e.g., Antibody Conjugates)

The presence of the NHS ester group in this compound provides a convenient handle for conjugation to various biomolecules that contain primary or secondary amine groups, such as antibodies, peptides, or other proteins. axispharm.com This allows for the development of more specialized and targeted research tools.

Structural Activity Relationship Sar Studies in Protac Design Employing Thalidomide Based Linkers

Impact of Thalidomide (B1683933) Moiety Modifications on CRBN Engagement

The thalidomide scaffold offers several points for modification, each with the potential to influence its engagement with CRBN and the subsequent degradation of neosubstrates. The phthalimide (B116566) and glutarimide (B196013) rings of thalidomide and its analogs are both essential for its activity. nih.gov Modifications to the phthalimide ring, for instance, have been shown to modulate CRBN binding and the recruitment of downstream targets.

Studies have shown that substitutions on the phthalimide ring can significantly impact the degradation of native CRBN neosubstrates like IKZF1 and GSPT1. For example, it has been demonstrated that modifications at the C4 or C5 position of the pomalidomide (B1683931) moiety can affect the stability of the ternary complex formed between the PROTAC, CRBN, and the target protein. nih.gov This highlights the sensitivity of the CRBN binding pocket to even minor structural changes in the thalidomide ligand.

Furthermore, the introduction of different chemical groups to the thalidomide core can be a strategy to either retain or abrogate the degradation of natural neosubstrates, a crucial consideration for mitigating off-target effects. nih.gov The choice of the thalidomide analog itself (e.g., thalidomide, pomalidomide, or lenalidomide) also serves as a primary determinant of the PROTAC's intrinsic activity and selectivity profile.

Linker Length and Composition on Degradation Efficiency (DC50, Dmax)

The length and chemical makeup of the linker connecting the thalidomide moiety to the POI ligand are paramount in determining the degradation efficiency of a PROTAC, often quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex, while an excessively long linker might not effectively bring the E3 ligase and the target protein into close enough proximity for efficient ubiquitin transfer.

Polyethylene (B3416737) glycol (PEG) chains are frequently employed as linkers due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. Systematic studies varying the number of PEG units have demonstrated a clear dependence of degradation potency on linker length. For instance, in a series of BRD4-targeting PROTACs utilizing a thalidomide-based CRBN ligand, variations in the PEG linker length led to significant differences in degradation activity. nih.gov An intriguing finding from this research was that PROTACs with intermediate linker lengths (1-2 PEG units) exhibited reduced potency for BRD4 degradation in H661 cancer cells, whereas those with shorter (0 PEG units) or longer (4-5 PEG units) linkers were more effective. nih.gov This "hook effect" underscores the non-linear relationship between linker length and degradation efficiency.

The following interactive table presents data from a study by Wurz et al. on BRD4-targeting PROTACs, illustrating the impact of varying the number of PEG units in the linker on the half-maximal degradation concentration (DC50).

PROTAC CompoundLinker CompositionDC50 (µM) in H661 cells
Compound A0 PEG units< 0.5
Compound B1 PEG unit> 5
Compound C2 PEG units> 5
Compound D4 PEG units< 0.5
Compound E5 PEG units< 0.5

This table is based on data reported in a study by Wurz et al. and is for illustrative purposes.

Influence of Linker Attachment Points on PROTAC Activity

The specific atom on the thalidomide moiety to which the linker is attached is another critical determinant of PROTAC activity. Different attachment points can lead to distinct spatial orientations of the recruited E3 ligase relative to the target protein, thereby influencing the geometry of the ternary complex and the efficiency of ubiquitination.

Commonly, linkers are attached to the C4 or C5 position of the phthalimide ring of thalidomide or its analogs. nih.gov Research has shown that the choice between these two positions can have a profound impact on the degradation profile of the resulting PROTAC. For example, in a study on H-PGDS-targeting PROTACs, a C4-substituted pomalidomide-based PROTAC showed lower degradation activity compared to its C5-substituted counterpart. nih.gov Molecular dynamics simulations suggested that this difference in activity could be attributed to the lower stability of the ternary complex formed by the C4-linked PROTAC. nih.gov

The method of attachment, often facilitated by reactive chemical handles like an N-hydroxysuccinimide (NHS) ester on the linker (as in "Thalidomide-O-PEG6-NHS ester"), allows for covalent conjugation to a corresponding functional group on the POI ligand. The vector of the linker's exit from the thalidomide core dictates the conformational freedom of the PROTAC and its ability to adopt a productive binding mode within the ternary complex.

Rationalizing Selectivity and Potency through SAR Analysis

The systematic exploration of the structure-activity relationships of thalidomide-based linkers is a cornerstone of rational PROTAC design. By methodically altering the thalidomide moiety, the linker length and composition, and the attachment points, researchers can gain valuable insights into the factors governing PROTAC potency and selectivity.

For example, the observation that extending a linker by a single ethylene (B1197577) glycol unit can abolish the degradation of one target protein while maintaining activity against another highlights the potential for fine-tuning selectivity through linker optimization. nih.gov This level of precision allows for the development of PROTACs that can differentiate between closely related proteins, such as members of the same protein family.

Computational modeling and structural biology play an increasingly important role in rationalizing SAR data. Crystal structures of ternary complexes provide a static snapshot of the interactions between the PROTAC, the target protein, and the E3 ligase, revealing key contacts that can be exploited for improved design. oup.com Molecular dynamics simulations can further elucidate the dynamic nature of these complexes and help to explain experimentally observed differences in degradation efficiency. nih.gov By integrating empirical SAR data with computational and structural insights, the design of highly potent and selective thalidomide-based PROTACs continues to advance, paving the way for novel therapeutic agents.

Advanced Research Avenues and Future Perspectives in Utilizing Thalidomide O Peg6 Nhs Ester

Development of Next-Generation CRBN-Recruiting Degraders

The success of thalidomide (B1683933) and its derivatives (lenalidomide and pomalidomide), now recognized as molecular glue degraders, has spurred the development of more sophisticated CRBN-recruiting PROTACs. nih.govbiorxiv.org These efforts aim to overcome the limitations of the original thalidomide scaffold, such as off-target effects and stability issues. biorxiv.org Researchers are actively designing and synthesizing novel heterobifunctional molecules that leverage the thalidomide core for CRBN engagement. For instance, a series of thalidomide-based PROTACs were developed to target and degrade SHP2, a non-receptor tyrosine phosphatase involved in oncogenic signaling pathways. researchgate.net In these studies, variations in the linker, including PEG-based linkers, and their attachment points on the thalidomide structure were explored to optimize degradation efficiency. researchgate.net The findings indicated that PEG linkers generally induced higher levels of SHP2 degradation compared to alkyl linkers, and longer linker lengths were preferred. researchgate.net

Furthermore, to facilitate the rapid identification of next-generation binders, engineered CRBN constructs, such as CRBN_ΔHBD, have been developed. biorxiv.org These constructs are more amenable to high-throughput screening in bacterial expression systems, circumventing the need for more complex and costly insect cell systems. biorxiv.org Screening of compound libraries against these engineered proteins allows for the discovery of novel chemical scaffolds that can bind to CRBN with high affinity and potentially improved pharmacological properties compared to the traditional thalidomide-based immunomodulatory drugs (IMiDs). biorxiv.org

Integration with Other Targeted Degradation Modalities (e.g., Molecular Glues)

The mechanism of action of thalidomide itself is a prime example of a "molecular glue," where a small molecule induces and stabilizes the interaction between an E3 ligase and a target protein that would not normally interact. cellgs.comnih.gov This principle is being actively explored to design new molecular glue degraders that reprogram E3 ligases like CRBN to degrade a wide array of "neosubstrates." nih.gov The key to this interaction is often a specific structural motif, such as the G-loop, present on the target protein. nih.gov Analysis of the human proteome suggests that thousands of proteins contain this motif, opening up a vast landscape for the rational design of novel molecular glues. nih.gov

The distinction between molecular glues and PROTACs, while conceptually clear (PROTACs have a distinct E3 ligase ligand and a protein of interest ligand connected by a linker), can become blurred in practice. The development of PROTACs often involves optimizing the linker and the ligands to induce the most stable and effective ternary complex, a principle that closely mirrors the action of molecular glues. The insights gained from studying the ternary complexes formed by molecular glues, such as those involving thalidomide and its derivatives with CRBN and its neosubstrates like GSPT1, CK1α, and Ikaros, are invaluable for the rational design of more effective PROTACs. nih.gov

Innovations in Methodologies for PROTAC Characterization

The unique mechanism of action of PROTACs necessitates the development of novel methodologies for their characterization. Unlike traditional inhibitors, the efficacy of a PROTAC is not solely determined by its binding affinity to the target protein or the E3 ligase. nih.gov The crucial step is the formation of a stable and productive ternary complex that leads to ubiquitination and subsequent degradation.

Computational methods, such as molecular docking and molecular dynamics simulations, are becoming increasingly important for predicting and understanding the structure and dynamics of these ternary complexes. nih.govbiorxiv.org These in silico approaches can help in the rational design of PROTACs by predicting optimal linker lengths and compositions. biorxiv.org Furthermore, advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), are providing unprecedented insights into the atomic details of PROTAC-induced ternary complexes.

Biophysical techniques are also essential for characterizing the binding events and the cooperativity of ternary complex formation. Methods to assess the pharmacokinetics and metabolite profiling of PROTACs are also being established to understand how the molecule behaves in a biological system and to identify potential metabolites that might interfere with its activity. acs.org

Exploring Novel Biological Functions of CRBN-Mediated Degradation Pathways

The discovery of CRBN as the direct target of thalidomide has unlocked a deeper understanding of the biological roles of this E3 ligase. scispace.comrsc.org CRBN is now known to be a key regulator of various cellular processes through its role in the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. nih.govscispace.com The binding of thalidomide and its analogs alters the substrate specificity of CRBN, leading to the degradation of specific "neosubstrates" that are not its natural targets. scispace.com

This has opened up new avenues of research to explore the full spectrum of proteins that can be targeted for degradation via CRBN modulation. By identifying novel neosubstrates, researchers can uncover new biological pathways regulated by CRBN and potentially identify new therapeutic targets. For example, the degradation of the transcription factors Ikaros and Aiolos, induced by lenalidomide (B1683929) and pomalidomide (B1683931), is known to be crucial for their anti-myeloma effects. scispace.com

Furthermore, research is ongoing to understand the tissue-specific expression and function of CRBN and other E3 ligases. This knowledge can be leveraged to design PROTACs with improved tissue and cell-type selectivity, thereby minimizing off-target effects and enhancing the therapeutic window. acs.org Strategies such as developing antibody-PROTAC conjugates (Ab-PROTACs) are also being explored to deliver degraders specifically to target cells, such as cancer cells. acs.org

Q & A

Q. What is the role of Thalidomide-O-PEG6-NHS ester in PROTAC design, and how does its PEG spacer influence linker functionality?

this compound is a key component in PROTAC (Proteolysis-Targeting Chimera) synthesis, where it acts as an E3 ligase ligand. The PEG6 spacer enhances solubility and flexibility, optimizing the distance between the target protein and the E3 ligase for effective ubiquitination. The NHS ester group enables covalent conjugation to amine-containing molecules (e.g., target protein ligands). Experimental validation includes assessing binding affinity via SPR (surface plasmon resonance) and ternary complex formation via co-immunoprecipitation .

Q. How should researchers handle this compound to ensure stability during experiments?

The compound is hygroscopic and light-sensitive. Store lyophilized powder at -20°C in anhydrous conditions, and reconstitute in DMSO or acetonitrile to prepare stock solutions (e.g., 10 mM). Avoid freeze-thaw cycles, as repeated thawing accelerates hydrolysis of the NHS ester. For in vitro use, working solutions should be prepared fresh and used within 4 hours .

Q. What analytical methods are recommended for quantifying this compound purity and degradation products?

Reverse-phase HPLC with UV detection (λ = 220–280 nm) is standard. Use a C18 column and a gradient of acetonitrile/water (0.1% TFA). For degradation analysis, monitor the NHS ester hydrolysis product (free carboxylic acid) via LC-MS. Ensure calibration with reference standards (e.g., USP-grade thalidomide derivatives) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for conjugating this compound to amine-containing biomolecules?

Conduct pH-controlled reactions (pH 7.5–8.5) in PBS or HEPES buffer. Use a 1.2–1.5 molar excess of NHS ester to target amines. Monitor conjugation efficiency via MALDI-TOF or SDS-PAGE. For sterically hindered amines (e.g., lysine residues in antibodies), extend reaction time to 12–16 hours at 4°C. Quench unreacted esters with glycine or Tris buffer .

Q. What experimental strategies address the solubility limitations of this compound in aqueous systems?

Co-solvents like DMSO (≤10% v/v) or PEG-400 can enhance solubility without denaturing proteins. For in vivo applications, formulate with cyclodextrins (e.g., sulfobutyl ether-β-cyclodextrin) to improve bioavailability. Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .

Q. How do researchers reconcile conflicting data on the cytotoxicity of Thalidomide derivatives in PROTAC assays?

Cytotoxicity may arise from off-target binding of the free ligand or residual solvent (e.g., DMSO). Include controls with unconjugated this compound and solvent-only treatments. Use RNA-seq or proteomics to differentiate target-specific degradation from nonspecific effects. Dose-response curves (1 nM–10 µM) clarify potency thresholds .

Q. What in vitro and in vivo models are appropriate for validating PROTACs incorporating this compound?

In vitro: Use multiple myeloma cell lines (e.g., MM1.S) with high CRBN expression. Measure degradation efficiency via Western blot (target protein) and flow cytometry (cell viability). In vivo: Employ xenograft models (e.g., NOD/SCID mice) with pharmacokinetic profiling (Cmax, AUC) to assess bioavailability. Monitor tumor volume reduction and off-target toxicity (e.g., teratogenicity in zebrafish embryos) .

Methodological Considerations

Q. How should researchers design experiments to account for batch-to-batch variability in this compound synthesis?

Require certificates of analysis (COA) from suppliers, including HPLC purity (>95%), NMR confirmation of PEG spacer length, and endotoxin levels (<0.1 EU/mg). Perform in-house validation via FT-IR (amide I/II bands) and elemental analysis (C/H/N ratios) .

Q. What statistical approaches are recommended for analyzing dose-dependent degradation efficiency in PROTAC studies?

Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate DC50 (degradation potency) and Emax (maximum degradation). Apply the Kaplan-Meier method for survival analysis in xenograft models, with log-rank tests comparing treatment groups .

Q. How can developmental toxicity risks associated with this compound be mitigated in preclinical studies?

Follow ICH S5(R3) guidelines for teratogenicity screening. Use zebrafish embryos to assess developmental defects (e.g., fin malformations) at 24–72 hpf. For mammalian models, exclude pregnant animals and conduct placental transfer studies with radiolabeled compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.